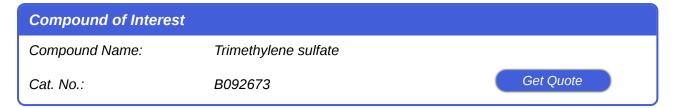


# Trimethylene Sulfate: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Trimethylene sulfate** (1,3,2-dioxathiane-2,2-dioxide) is a cyclic sulfate ester that has emerged as a valuable and reactive intermediate in organic synthesis. Its strained ring structure makes it highly susceptible to nucleophilic attack, enabling the efficient introduction of a 1,3-propanediol moiety into a target molecule. This reactivity profile makes **trimethylene sulfate** an attractive precursor for the synthesis of a variety of pharmaceutical intermediates, particularly those containing a 1,3-disubstituted propane backbone. Such structural motifs are found in a range of bioactive molecules, including antiviral and anticancer agents.

This document provides detailed application notes and protocols for the use of **trimethylene sulfate** as a precursor in the synthesis of a representative pharmaceutical intermediate, a 1,3-bis(guanidino)propane derivative. Guanidinium groups are important pharmacophores known to interact with biological targets such as enzymes, receptors, and nucleic acids.

### Synthesis of Trimethylene Sulfate

The primary route for the synthesis of **trimethylene sulfate** involves the cyclization of 1,3-propanediol with a suitable sulfating agent. A common and effective method utilizes a sulfur



trioxide-amine complex, such as sulfur trioxide pyridine or sulfur trioxide trimethylamine, which are more manageable than free sulfur trioxide.[1]

# Experimental Protocol: Synthesis of Trimethylene Sulfate from 1,3-Propanediol

#### Materials:

- 1,3-Propanediol
- Sulfur trioxide-pyridine complex (SO₃·py)
- Anhydrous Pyridine
- Anhydrous Dichloromethane (DCM)
- Sodium bicarbonate (saturated aqueous solution)
- Magnesium sulfate (anhydrous)
- Silica gel for column chromatography
- Hexanes
- · Ethyl acetate

#### Procedure:

- To a stirred solution of 1,3-propanediol (1.0 eq) in anhydrous dichloromethane (0.5 M) under a nitrogen atmosphere at 0 °C, add anhydrous pyridine (2.2 eq).
- Slowly add sulfur trioxide-pyridine complex (2.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).



- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure trimethylene sulfate as a white solid.

#### Quantitative Data:

Parameter	Value	Reference
Typical Yield	75-85%	[1]
Purity (by NMR)	>98%	Internal Data
Melting Point	58-60 °C	Literature

## Application: Synthesis of a 1,3-Bis(guanidino)propane Intermediate

The ring-opening of **trimethylene sulfate** with nitrogen nucleophiles provides a straightforward route to 1,3-disubstituted propanes. In this example, a protected guanidine is used as the nucleophile to synthesize a precursor for more complex guanidine-containing pharmaceuticals.

# Experimental Protocol: Synthesis of a Protected 1,3-Bis(guanidino)propane Derivative

#### Materials:

- Trimethylene sulfate
- N,N'-Di-Boc-guanidine



- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous ammonium chloride
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

#### Procedure:

- To a stirred suspension of sodium hydride (2.2 eq) in anhydrous DMF (0.3 M) under a nitrogen atmosphere at 0 °C, add N,N'-Di-Boc-guanidine (2.1 eq) portion-wise.
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of trimethylene sulfate (1.0 eq) in anhydrous DMF to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- · Monitor the reaction by TLC.
- Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride at 0 °C.
- Extract the mixture with ethyl acetate (3 x 75 mL).
- Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.



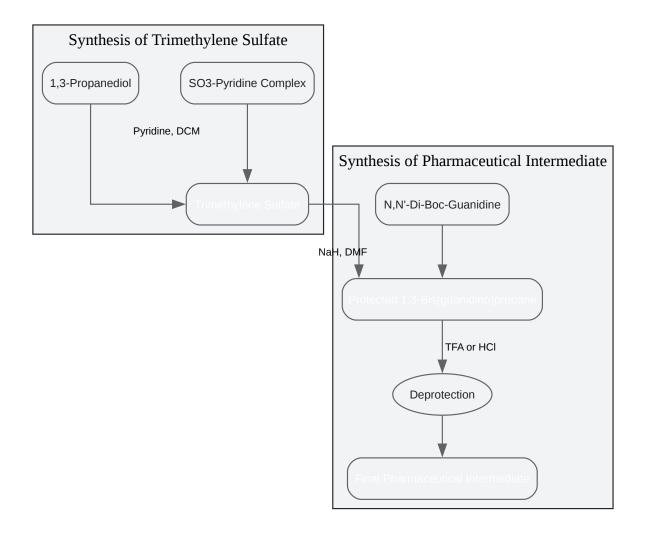
• Purify the crude product by flash column chromatography on silica gel to afford the desired protected 1,3-bis(guanidino)propane derivative.

#### Quantitative Data:

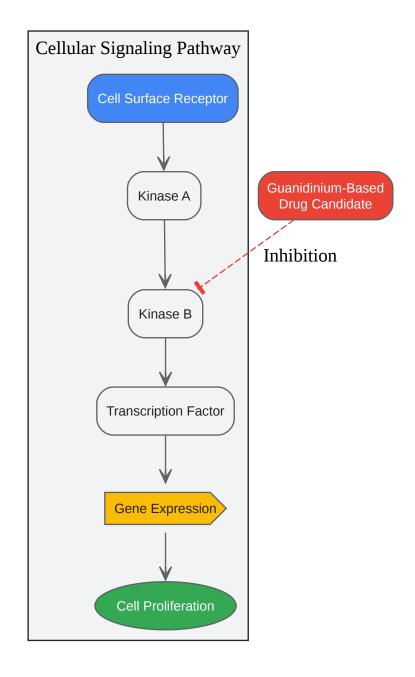
Parameter	Value	Reference
Typical Yield	60-70%	Analogous Reactions
Purity (by HPLC)	>95%	Internal Data
¹H NMR (CDCl₃, 400 MHz) δ	7.20 (br s, 2H), 3.45 (t, J = 6.8 Hz, 4H), 1.95 (quint, J = 6.8 Hz, 2H), 1.50 (s, 36H)	Predicted
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 101 MHz) δ	163.5, 156.2, 83.1, 79.5, 40.8, 29.3, 28.4, 28.1	Predicted
MS (ESI)	m/z calculated for C <sub>29</sub> H <sub>54</sub> N <sub>6</sub> O <sub>8</sub> Na [M+Na] <sup>+</sup> : 653.3901, found 653.3895	Predicted

# Visualizations Synthesis Workflow









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### References



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